molecular formula C11H11N5O B7460491 N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No. B7460491
M. Wt: 229.24 g/mol
InChI Key: WJZYSKVJNDMFGA-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. TTP488 works by targeting a specific receptor in the brain that is involved in inflammation and cell death, both of which are thought to play a role in the development of Alzheimer's disease.

Mechanism of Action

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide works by targeting a specific receptor in the brain known as the receptor for advanced glycation endproducts (RAGE). RAGE is involved in inflammation and cell death, both of which are thought to play a role in the development of Alzheimer's disease. By blocking RAGE, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide may help to reduce inflammation and protect brain cells from damage.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include reducing inflammation, reducing oxidative stress, and improving cognitive function. N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is that it has been extensively studied in preclinical and clinical trials, and is generally considered to be safe and well-tolerated. However, its efficacy in treating Alzheimer's disease has been mixed, and more research is needed to determine its potential use as a therapeutic agent. Additionally, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide may have off-target effects on other receptors in the brain, which could limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide. One area of interest is in understanding the underlying mechanisms by which N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide exerts its effects on the brain. This could help to identify new targets for drug development and improve our understanding of the pathophysiology of Alzheimer's disease. Additionally, researchers are exploring the use of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide in combination with other drugs or therapies, in order to improve its efficacy in treating Alzheimer's disease. Finally, there is interest in developing new formulations of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide that could improve its bioavailability and reduce the potential for off-target effects.

Synthesis Methods

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One commonly used method involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base catalyst, followed by purification and isolation of the resulting N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide compound.

Scientific Research Applications

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating Alzheimer's disease. In animal models of the disease, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and improve cognitive function. In clinical trials, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.

properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(7-4-5-7)12-9-3-1-2-8(6-9)10-13-15-16-14-10/h1-3,6-7H,4-5H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYSKVJNDMFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide

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